molecular formula C5H7F3O2 B6163824 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol CAS No. 2306272-10-4

2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol

Cat. No.: B6163824
CAS No.: 2306272-10-4
M. Wt: 156.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol typically involves the reaction of 3-oxetanone with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxetane ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and an oxetane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-1,1,1-trifluoropropane", "sodium hydroxide", "3-chlorooxetane", "sodium hydride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 3-chloro-1,1,1-trifluoropropane to 2,2,2-trifluoro-1-chloroethanol using sodium hydroxide and water", "Step 2: Conversion of 2,2,2-trifluoro-1-chloroethanol to 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol using 3-chlorooxetane and sodium hydride in methanol", "Step 3: Purification of the product using hydrochloric acid, sodium bicarbonate, and water" ] }

CAS No.

2306272-10-4

Molecular Formula

C5H7F3O2

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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